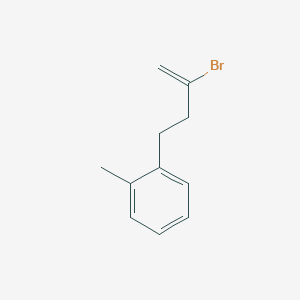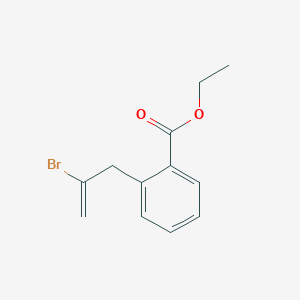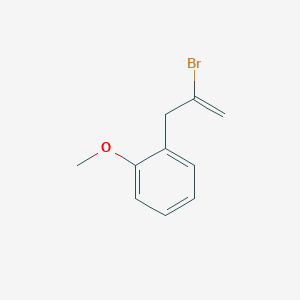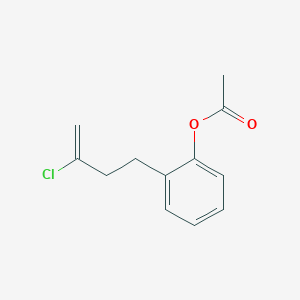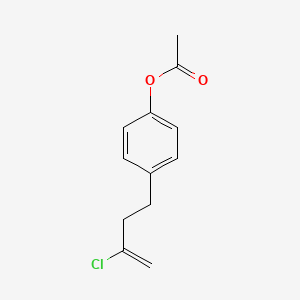
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol
Übersicht
Beschreibung
The compound "3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol" is a brominated pyridine derivative, which is a class of compounds known for their utility in various chemical syntheses and biological activities. Brominated pyridines are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom makes these compounds versatile for further functionalization through various chemical reactions .
Synthesis Analysis
The synthesis of bromopyridine derivatives can be achieved through different methods. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, showcasing the versatility of bromopyridines in forming various heterocyclic compounds under different reaction conditions . Additionally, the synthesis of bromido gold(I) complexes with a bromopyridine moiety indicates the potential for creating complex structures with potential biological activity . The preparation of 5-brominated bipyridines and bipyrimidines further demonstrates the utility of bromopyridines in constructing metal-complexing molecular rods .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using X-ray diffraction, revealing details about the bond lengths and angles, as well as the presence of intramolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of a novel phthalide derivative containing a pyridine moiety was analyzed using X-ray diffraction and quantum chemical computation .
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can undergo various chemical reactions. The cross-coupling of 3-bromopyridine with sulfonamides catalyzed by copper(I) iodide is an example of how these compounds can be used to synthesize N-(3-pyridinyl)-substituted sulfonamides . Additionally, the synthesis of 2-bromo-3-(5-imidazolyl)propanol from histidine demonstrates the introduction of a bromine atom into an amino acid derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be influenced by their molecular structure. Quantum mechanical and spectroscopic studies of 2-amino-3-bromo-5-nitropyridine provide insights into the vibrational frequencies, molecular geometry, and electronic properties of such compounds . These studies also include calculations of properties like the HOMO-LUMO gap, electronegativity, and chemical potential, which are important for understanding the reactivity and stability of the molecules. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid highlights the regioselectivity in substitution reactions, which is crucial for the design of molecules with specific biological activities .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
One of the primary applications of 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol in scientific research is in the field of chemical synthesis, where it serves as a precursor or intermediate in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 2,3-dihydro[1,3]thiazolo[3,2-a]pyridinium systems through alkylation and halocyclization reactions (Kalita et al., 2019). Similarly, its derivatization through palladium-catalyzed condensation reactions has been explored to create complex molecular structures (Erenler & Biellmann, 2007).
Biological and Medicinal Research
In the realm of biological and medicinal research, the synthesized derivatives of 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol have been evaluated for their antibacterial and antifungal activities. A notable example includes the synthesis and biological evaluation of novel azetidine derivatives, which demonstrated promising antibacterial and antifungal properties (Rao, Prasad, & Rao, 2013).
Development of Fluorescent Probes
Another significant application of this compound is in the development of fluorescent probes for biological imaging. A derivative, 3-(5-bromopyridin-3-yl)-1-(pyren-1-yl) prop-2-en-1-one, was constructed as a turn-on fluorescent probe with a pyrene ring. This probe exhibited excellent selectivity and high sensitivity for detecting cysteine (Cys), along with potential applications in imaging HepG2 cells, zebrafish, and Arabidopsis thaliana (Chao et al., 2019).
Nonlinear Optical Properties
Exploration of nonlinear optical properties is another area where derivatives of 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol have been investigated. For instance, the synthesis of pyrene-containing chalcone derivatives based on this compound has led to materials exhibiting excellent third-order nonlinear optical properties, suggesting their utility in optoelectronic and nonlinear optical devices (Jinyu et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(5-bromopyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQZFIXVXRTDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640074 | |
| Record name | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
CAS RN |
873302-37-5 | |
| Record name | 3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



